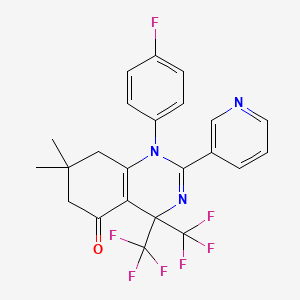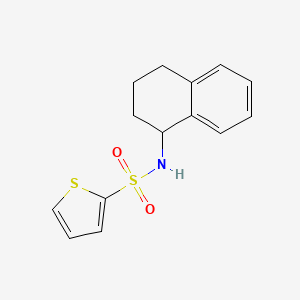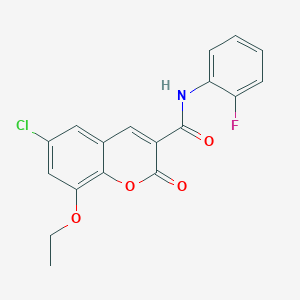![molecular formula C13H18N4O2 B11488870 7-Morpholino-9-oxo-6,8-diazaspiro[4.5]dec-7-en-10-yl cyanide](/img/structure/B11488870.png)
7-Morpholino-9-oxo-6,8-diazaspiro[4.5]dec-7-en-10-yl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Morpholino-9-oxo-6,8-diazaspiro[45]dec-7-en-10-yl cyanide is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Morpholino-9-oxo-6,8-diazaspiro[45]dec-7-en-10-yl cyanide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
7-Morpholino-9-oxo-6,8-diazaspiro[4.5]dec-7-en-10-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
7-Morpholino-9-oxo-6,8-diazaspiro[4.5]dec-7-en-10-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism by which 7-Morpholino-9-oxo-6,8-diazaspiro[4.5]dec-7-en-10-yl cyanide exerts its effects involves interactions with molecular targets within biological systems. These interactions can modulate specific pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxa-7,9-diazaspiro[4.5]dec-7-en-8-amines: These compounds share a similar spirocyclic core but differ in functional groups.
Spiro[4.5]dec-6-en-8-one derivatives: These compounds have a related spirocyclic structure but with different substituents.
Uniqueness
7-Morpholino-9-oxo-6,8-diazaspiro[45]dec-7-en-10-yl cyanide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H18N4O2 |
|---|---|
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
7-morpholin-4-yl-9-oxo-6,8-diazaspiro[4.5]dec-6-ene-10-carbonitrile |
InChI |
InChI=1S/C13H18N4O2/c14-9-10-11(18)15-12(17-5-7-19-8-6-17)16-13(10)3-1-2-4-13/h10H,1-8H2,(H,15,16,18) |
Clave InChI |
LWVGLYMJXFCCAE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(C(=O)NC(=N2)N3CCOCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488798.png)

![4-tert-butyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11488810.png)
![(3Z)-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11488825.png)
![1-(3-chloro-2-methylphenyl)-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11488830.png)


![2,6-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11488848.png)
![N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11488850.png)

![Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B11488867.png)
![methyl 4-[(furan-2-ylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11488874.png)
![4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B11488878.png)
![2-[4-Amino-6-(diethylamino)-1,3,5-triazin-2-yl]-2-methylhydrazinecarboxamide](/img/structure/B11488886.png)
